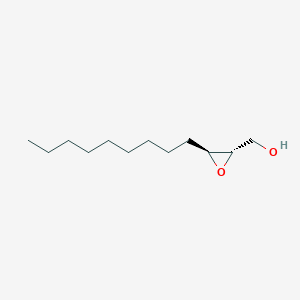

(2S-trans)-3-Nonyloxirane Methanol

Description

(2S-trans)-3-Nonyloxirane Methanol is an epoxide-containing compound characterized by a trans-configuration at the 2S and 3S stereocenters, with a nonyl (C₉H₁₉) substituent at the oxirane ring’s 3-position and a hydroxymethyl (-CH₂OH) group at the 2-position. This structural motif confers unique reactivity, particularly in ring-opening reactions, which are critical in synthetic chemistry for producing polyols, surfactants, or chiral intermediates . Its synthesis typically involves epoxidation of allylic alcohols using catalysts such as titanium(III) complexes, which ensure stereoselectivity and regioselectivity .

Properties

Molecular Formula |

C12H24O2 |

|---|---|

Molecular Weight |

200.32 g/mol |

IUPAC Name |

[(2S,3S)-3-nonyloxiran-2-yl]methanol |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-11-12(10-13)14-11/h11-13H,2-10H2,1H3/t11-,12-/m0/s1 |

InChI Key |

WFHRKQDHNGOVPA-RYUDHWBXSA-N |

Isomeric SMILES |

CCCCCCCCC[C@H]1[C@@H](O1)CO |

Canonical SMILES |

CCCCCCCCCC1C(O1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of oxirane methanol derivatives, whose properties and applications vary significantly with substituent groups. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects: Alkyl Chains (Nonyl, Butyl, Decyl): Longer alkyl chains (e.g., nonyl, decyl) increase lipophilicity, making these compounds suitable for lipid-based applications . Shorter chains (e.g., butyl) enhance solubility in polar solvents . Aromatic Groups (Phenyl, Cyclohexyl): Introduce steric bulk and electronic effects. For example, phenyl groups stabilize the oxirane ring via resonance, while cyclohexyl groups add rigidity, influencing stereochemical outcomes in catalysis .

Synthetic Utility: Titanium(III)-catalyzed epoxidation (used for (±)-3-butyl and phenyl derivatives) achieves >90% stereoselectivity, but nonyl-substituted variants require optimized conditions to prevent side reactions . Cyclohexyl derivatives (e.g., (-)-(2S,3S)-2,3-Epoxy-3-cyclohexyl-1-propanol) are synthesized via Sharpless epoxidation, emphasizing enantiomeric purity for pharmaceutical intermediates .

Applications: Surfactants: Butyl and nonyl derivatives are precursors for nonionic surfactants due to their amphiphilic nature . Drug Delivery: Decyl-substituted oxiranes (e.g., (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane) form stable micelles in aqueous media . Chiral Synthesis: Phenyl and cyclohexyl variants serve as chiral auxiliaries in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.